4-Hydroxy-2-(4-methoxyphenyl)butanenitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
4-hydroxy-2-(4-methoxyphenyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11-4-2-9(3-5-11)10(8-12)6-7-13/h2-5,10,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFNCKHGVOJPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697155 | |
| Record name | 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855222-19-4 | |
| Record name | 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by a subsequent reduction step to introduce the hydroxyl group. The reaction conditions typically include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(4-methoxyphenyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-hydroxy-2-(4-methoxyphenyl)butanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2-(4-methoxyphenyl)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and nitrile groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
2-(4-Methoxyphenyl)butanenitrile
- Molecular Formula: C₁₁H₁₃NO
- Molecular Weight : 175.23 g/mol
- Key Difference : Lacks the hydroxyl group at position 3.
- Impact : Reduced polarity (LogP = 2.71) and hydrogen-bonding capacity compared to the target compound. Likely lower solubility in polar solvents .
2-Amino-2-(4-hydroxyphenyl)butanenitrile
- Molecular Formula : C₁₀H₁₂N₂O
- Molecular Weight : 176.22 g/mol
- Key Difference: Replaces the hydroxyl group with an amino (-NH₂) group.
- Impact: Increased basicity (amino group pKa ~9–10) and altered reactivity, enabling participation in nucleophilic substitutions or condensation reactions .
4-(4-Methoxyphenyl)-4-oxo-2-phenylbutanenitrile
- Molecular Formula: C₁₇H₁₃NO₂
- Molecular Weight : 263.29 g/mol
- Key Difference : Contains a ketone (4-oxo) group and a second aryl (phenyl) substituent.
- The dual aryl groups may improve π-π stacking in crystal structures .
Substituent and Backbone Modifications
(4-Methoxyphenyl)acetonitrile
- Molecular Formula: C₉H₉NO
- Molecular Weight : 147.17 g/mol
- Key Difference : Simplified structure with a shorter chain (acetonitrile backbone).
- Impact : Reduced steric hindrance and higher volatility (lower boiling point) compared to the target compound. Common as a precursor in heterocyclic synthesis .
4-(1,3-Dioxoisoindolin-2-yl)-4-((4-methoxyphenyl)thio)butanenitrile
- Molecular Formula : C₁₉H₁₅N₃O₂S
- Molecular Weight : 373.41 g/mol
- Key Difference : Incorporates a thioether (-S-) and phthalimide moiety.
- The phthalimide group may enhance photostability .
Physicochemical and Reactivity Comparison
*Estimated based on functional group contributions.
Biological Activity
4-Hydroxy-2-(4-methoxyphenyl)butanenitrile is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 855222-19-4
- Molecular Formula : C12H15NO2
The compound features a hydroxyl group, a methoxy group, and a nitrile functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways related to proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines by inducing apoptosis and inhibiting cell migration.
- Interaction with Estrogen Receptors (ERs) : Similar compounds have been characterized for their ability to bind to ERs, influencing breast cancer cell proliferation .
Biological Activities
The compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies indicate that derivatives of this compound can inhibit the growth of cancer cell lines, including breast cancer cells. For example, compounds derived from similar scaffolds have demonstrated significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis .
- A notable study highlighted the compound's ability to induce apoptosis in cancer cells while inhibiting migration and invasion.
-
Antimicrobial Properties :
- Preliminary investigations suggest potential antimicrobial activity, although further studies are required to elucidate its efficacy against specific pathogens.
-
Neuroprotective Effects :
- Some derivatives have been identified as selective negative allosteric modulators for GluN2B receptors, indicating possible applications in neuroprotection and treatment of neurodegenerative diseases.
Case Studies and Experimental Data
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Pharmacokinetics
The pharmacokinetics of this compound suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties due to its low molecular weight. This could significantly impact its bioavailability and therapeutic efficacy.
Q & A
Basic: What are the recommended analytical techniques for characterizing the purity and structure of 4-Hydroxy-2-(4-methoxyphenyl)butanenitrile?
To confirm structural integrity and purity, use a combination of:
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify the methoxyphenyl and nitrile groups. Cross-reference with published spectra of structurally similar compounds (e.g., 2-(4-methoxyphenyl)-4-oxo-4-phenyl-butanenitrile in ).
- High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reference standards for related benzophenone derivatives (e.g., impurity analysis in ).
- X-ray Crystallography : For crystalline derivatives, compare unit cell parameters and bond angles with resolved structures (e.g., dinaphtho[1,3,2]dioxaphosphepin derivatives in ).
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., as applied to nitrophenyl derivatives in ).
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Contradictions often arise from tautomerism, solvent effects, or impurities. Methodological steps include:
- Solvent Screening : Record NMR in deuterated DMSO, CDCl, and DO to assess solvent-induced shifts.
- Cross-Validation : Compare IR carbonyl stretches (1650–1750 cm) with computational simulations (e.g., density functional theory).
- Isolation of By-Products : Use preparative TLC or column chromatography to isolate minor components (e.g., impurities in ) and characterize them via MS/MS.
- Dynamic NMR : Detect slow-exchange processes (e.g., keto-enol tautomerism) by variable-temperature NMR (referenced in for similar oxo-butanenitriles).
Basic: What synthetic routes are reported for this compound?
Key methods include:
- Nitrile Alkylation : React 4-methoxyphenylacetonitrile with epoxides or haloalcohols under basic conditions (analogous to ’s fluorophenylbutanenitrile synthesis).
- Knoevenagel Condensation : Condense 4-methoxybenzaldehyde with cyanoacetic acid derivatives (similar to ’s nitrophenylbutanone synthesis).
- Hydroxylation : Oxidize 2-(4-methoxyphenyl)butenenitrile using catalytic OsO or Sharpless conditions (refer to ’s hydroxylation of nitro derivatives).
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
- Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions like nitrile hydrolysis (observed in ’s safety data for hydroxybutyronitrile derivatives).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance regioselectivity (as applied in ’s crystal structure study).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., carbonyl intermediates in ).
- Design of Experiments (DoE) : Apply factorial design to optimize solvent polarity, stoichiometry, and reaction time (methodology referenced in ’s research chemistry curriculum).
Basic: What safety precautions are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors (per ’s GHS guidelines).
- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical-resistant aprons (refer to ’s safety protocols for methoxyphenyl benzoates).
- Spill Management : Neutralize spills with activated charcoal or vermiculite (as per ’s environmental precautions).
Advanced: How can computational modeling predict the compound’s reactivity in drug design?
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes in ’s medicinal chemistry applications) using AutoDock or Schrödinger Suite.
- QM/MM Calculations : Model transition states for nitrile hydrolysis or hydroxyl group participation (e.g., similar to ’s environmental degradation pathways).
- ADMET Prediction : Use tools like SwissADME to estimate absorption, toxicity, and metabolic stability (methodology aligned with ’s RIFM safety evaluation criteria).
Basic: What are the compound’s key applications in materials science?
- Coordination Polymers : Act as a ligand for transition metals (e.g., Cu or Zn) to form porous frameworks (analogous to ’s COF synthesis).
- Electronic Materials : Study charge-transfer properties in thin films via cyclic voltammetry (as applied to fluorophenyl derivatives in ).
Advanced: How do steric and electronic effects influence its reactivity in cross-coupling reactions?
- Steric Maps : Generate using molecular modeling software to assess accessibility of the nitrile group (e.g., hindered coupling in ’s phosphino-propanenitrile synthesis).
- Hammett Analysis : Correlate substituent effects (methoxy vs. nitro groups) on reaction rates (referenced in ’s nitrophenyl derivatives).
- Catalytic Systems : Screen Pd, Ni, or Cu catalysts to enhance coupling efficiency (methodology from ’s arylbutanenitrile studies).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
